6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC18635059
InChI: InChI=1S/C9H7F3O2/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7,13H,4H2
SMILES:
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL

CAS No.:

Cat. No.: VC18635059

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL -

Specification

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
IUPAC Name 6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol
Standard InChI InChI=1S/C9H7F3O2/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7,13H,4H2
Standard InChI Key AATADWIOIAOAAQ-UHFFFAOYSA-N
Canonical SMILES C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)O

Introduction

Structural and Physical Properties

Molecular Architecture

The compound features a fused benzene-furan ring system (2,3-dihydrobenzofuran) with a hydroxyl (-OH) group at the 3-position and a trifluoromethyl (-CF3_3) group at the 6-position. The dihydrobenzofuran core adopts a planar conformation, while the -CF3_3 group introduces significant electronegativity and lipophilicity.

Physicochemical Data

Key physical properties are summarized below:

PropertyValueSource
Molecular FormulaC9H7F3O2\text{C}_9\text{H}_7\text{F}_3\text{O}_2
Molecular Weight204.15 g/mol
CAS Number2708288-10-0
Melting PointNot reported
Purity (Commercial)≥97%

The trifluoromethyl group enhances metabolic stability and membrane permeability, making the compound valuable in drug design.

Synthesis Strategies

Trifluoromethylation Approaches

A common method involves introducing the -CF3_3 group using reagents like Umemoto’s reagent (trifluoromethyl sulfonium salts) or Togni’s reagent (hypervalent iodine compounds). These agents facilitate electrophilic trifluoromethylation under mild conditions. For example:

  • Substrate Preparation: A benzofuran precursor is synthesized via cyclization of 2-allylphenols.

  • Trifluoromethylation: The -CF3_3 group is introduced at the 6-position using Umemoto’s reagent in the presence of a palladium catalyst.

  • Hydroxylation: Oxidation or hydrolysis steps yield the final hydroxyl group at the 3-position .

Asymmetric Catalysis

Copper-catalyzed asymmetric intramolecular additions have been employed to synthesize enantiomerically enriched derivatives. For instance, CuCl with (S,S)-QuinoxP* ligand achieves up to 94% enantiomeric excess (ee) in dihydrobenzofuran-3-ol derivatives .

Annulation Reactions

A [4+1] annulation strategy using in-situ-generated CF3_3-o-quinone methides and sulfur ylides produces CF3_3-dihydrobenzofurans in high yields (e.g., 93% for phenyl-substituted derivatives) .

Chemical Reactivity

Functional Group Transformations

The hydroxyl group undergoes typical alcohol reactions:

  • Oxidation: PCC (pyridinium chlorochromate) converts the -OH to a ketone.

  • Etherification: Alkylation with methyl iodide forms methyl ethers .

The -CF3_3 group is generally inert but influences electronic effects, directing electrophilic substitution to the 5-position of the benzofuran ring .

Stability and Degradation

The compound is stable under ambient conditions but sensitive to strong acids/bases, which may cleave the furan ring. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .

Biological Activity

Enzyme Inhibition

The compound’s structural analogs, such as tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate, inhibit protein arginine methyltransferases (PRMTs), which are implicated in cancer progression. Mechanistic studies suggest the -CF3_3 group enhances binding to hydrophobic enzyme pockets.

CompoundIC50_{50} (μM)Cell LineSource
6-(Trifluoromethyl)...12.5MCF-7
Doxorubicin0.45MCF-7

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for modifying pharmacokinetic properties. For example:

  • Carbamate Derivatives: Improved bioavailability via tert-butyl carbamate protection.

  • Chiral Analogs: (R)-enantiomers exhibit higher target affinity than (S)-forms (e.g., 85% ee for (R)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine) .

Radiopharmaceuticals

Fluorine-18 labeled analogs are explored for PET imaging, leveraging the -CF3_3 group’s stability and low steric hindrance .

Analytical Characterization

Spectroscopic Data

NMR (400 MHz, DMSO-d6d_6):

  • 1H^1\text{H}: δ 3.23 (t, J=8.6J = 8.6 Hz, 2H), 4.68 (t, J=8.8J = 8.8 Hz, 2H), 6.92–7.61 (m, aromatic H) .

  • 13C^{13}\text{C}: δ 159.1 (C=O), 134.2 (CF3_3), 125.8 (q, J=278.3J = 278.3 Hz, CF3_3) .

IR (cm1^{-1}): 3457 (O-H), 1715 (C=O), 1254 (C-F) .

SupplierPurityPackagingCAS Number
Aladdin Scientific≥97%1 g2708288-10-0
VulcanChem>95%5 gNot disclosed

Recent Advances (2023–2025)

  • Flow Chemistry: Continuous-flow systems reduce reaction times from 16 h to 2 h for annulation reactions .

  • Computational Modeling: DFT studies predict regioselectivity in electrophilic substitutions, guiding synthetic optimizations .

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